N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide
Description
The compound N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide features a 2,4-dimethylthiazole core linked via a carboxamide group to a pyrimidine scaffold substituted with a dimethylamino group at the 2-position and a methylene bridge. The dimethylamino group may enhance solubility, while the thiazole-pyrimidine framework facilitates interactions with ATP-binding pockets in kinases .
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-8-11(20-9(2)16-8)12(19)15-7-10-5-6-14-13(17-10)18(3)4/h5-6H,7H2,1-4H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNUAOIBTUNSIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NC(=NC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and a guanidine derivative under acidic conditions.
Thiazole Ring Formation: The thiazole ring is often formed via a cyclization reaction involving a thioamide and an α-haloketone.
Coupling of Pyrimidine and Thiazole Rings: The final step involves coupling the pyrimidine and thiazole rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH)
Reduction: LiAlH₄, NaBH₄, ethanol (EtOH)
Substitution: Amines, thiols, NaH, DMF
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amine derivatives
Substitution: Amino or thiol-substituted pyrimidine derivatives
Scientific Research Applications
N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell growth, differentiation, and survival . This inhibition is often achieved through the binding of the compound to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of thiazole-carboxamide derivatives with pyrimidine substituents. Key structural analogues and their properties are compared below:
Key Observations
Thiazole methylation (2,4-dimethyl in the target vs. 2-methyl in Dasatinib) may alter electronic properties, affecting interactions with hydrophobic kinase pockets .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in and , involving coupling of pyrimidine intermediates (e.g., ethyl 4-methyl-2-pyridinylthiazole carboxylates) with amines under standard conditions .
- Contrastingly, Dasatinib’s synthesis requires multi-step protection/deprotection strategies for its piperazinyl-pyrimidine moiety .
Pharmacological Profiles: Dasatinib and the SYK inhibitor () demonstrate that pyrimidine-aminothiazole hybrids achieve nanomolar potency against kinases. The absence of a chlorophenyl group in the target compound may reduce off-target effects but requires validation .
Biological Activity
N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C13H16N4OS
- Molecular Weight : 284.36 g/mol
This compound features a thiazole ring and a pyrimidine moiety, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. The thiazole ring in this compound has been linked to significant antibacterial and antifungal activities.
Case Studies
-
Antibacterial Activity :
- A study on thiazole derivatives indicated that compounds similar to this compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be lower than those of standard antibiotics, suggesting enhanced efficacy.
- Antifungal Activity :
Anticancer Activity
The anticancer potential of compounds containing thiazole and pyrimidine moieties has been documented extensively.
Research Findings
- Cell Line Studies : In vitro studies utilizing cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) revealed that derivatives with similar structural features to this compound exhibited cytotoxic effects . These compounds inhibited cell proliferation at varying concentrations, with some demonstrating IC50 values in the low micromolar range.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor.
Kinase Inhibition Data
In silico studies have suggested that the compound may act as an inhibitor of various kinases involved in cancer pathways:
| Enzyme | Type | Inhibition Potential |
|---|---|---|
| CDK2 | Cyclin-dependent kinase | Moderate |
| JAK2 | Janus kinase | High |
| IGF1R | Insulin-like growth factor receptor | Moderate |
These findings indicate that the compound could play a role in modulating signaling pathways critical for tumor growth and survival.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-{[2-(dimethylamino)pyrimidin-4-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves coupling reactions between pyrimidine and thiazole precursors. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt in dimethylformamide (DMF) under nitrogen atmosphere to minimize side reactions .
- Protection/deprotection strategies : For example, NaH-mediated protection of amine groups to prevent unwanted nucleophilic attacks during intermediate steps .
- Optimization : Adjust temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (e.g., dichloromethane for lipophilic intermediates) to enhance yield .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Answer :
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted starting materials) .
- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., dimethylamino group at pyrimidine C2) and stereochemical integrity .
- X-ray crystallography : For resolving ambiguous regiochemistry in the thiazole-pyrimidine linkage .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or reaction path searches) predict reaction outcomes or resolve contradictions in reported synthetic pathways?
- Answer :
- Quantum chemical calculations : Model transition states to identify energetically favorable pathways (e.g., nucleophilic substitution vs. SNAr mechanisms at pyrimidine C4) .
- Data-driven feedback loops : Integrate experimental results (e.g., failed coupling reactions) with computational models to refine synthetic routes .
Q. What strategies can address discrepancies in reported biological activity data (e.g., varying IC₅₀ values across assays)?
- Answer :
- Assay standardization : Control variables like buffer pH (e.g., phosphate vs. HEPES) and cell line selection (e.g., HEK293 vs. HeLa) to minimize variability .
- Target engagement studies : Use techniques like SPR (surface plasmon resonance) to directly measure binding kinetics to kinases or other targets .
Q. How does the compound’s electronic structure (e.g., dimethylamino group) influence its interaction with biological targets?
- Answer :
- Electrostatic potential mapping : The dimethylamino group’s electron-donating effect enhances pyrimidine ring basicity, promoting hydrogen bonding with ATP-binding pockets in kinases .
- SAR studies : Compare analogs with substituents like -NMe₂ vs. -OMe to quantify effects on potency and selectivity .
Methodological Considerations
Q. What experimental designs are recommended for studying metabolic stability in vitro?
- Answer :
- Liver microsome assays : Use pooled human liver microsomes with NADPH cofactors to assess CYP450-mediated degradation .
- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., oxidative demethylation) over time .
Q. How can regioselectivity challenges in functionalizing the thiazole ring be addressed?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
